Hm1a

NaV1.1 potency EC50 subtype selectivity

Dissecting NaV1.1 currents in mixed neuronal populations is hindered by the lack of subtype-selective tools. Hm1a addresses this as a selective NaV1.1 activator that inhibits inactivation via domain IV voltage sensor binding, producing sustained sodium currents without affecting activation. • EC50 7.5 nM (hNaV1.1) vs. 39.5 nM (hNaV1.3); >6-fold selectivity over NaV1.2 • Binds VSDIV S1-S2 loop (D1376/Y1379); inhibits fast and slow inactivation • Validated in Dravet syndrome models: restores interneuron function, reduces seizures

Molecular Formula C170H239N47O54S6
Molecular Weight 3997.46 g/mol
Cat. No. B1151341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHm1a
Molecular FormulaC170H239N47O54S6
Molecular Weight3997.46 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hm1a: Selective NaV1.1 Activator


Hm1a (δ-theraphotoxin-Hm1a) is a 35-amino acid disulfide-rich peptide originally isolated from the venom of the Togo starburst tarantula Heteroscodra maculata [1]. It functions as a gating-modifier toxin that selectively potentiates the voltage-gated sodium channel NaV1.1 by inhibiting channel inactivation, leading to a sustained sodium current [2]. With a molecular weight of approximately 3997 Da and a classical inhibitor cystine knot (ICK) scaffold, Hm1a serves as a critical research tool for dissecting NaV1.1 channel function in neuroscience and ion channel pharmacology [1].

Hm1a vs. Generic NaV1.1 Modulators


While several pharmacological agents can modulate NaV1.1 activity, including the widely used pore blocker tetrodotoxin (TTX) and the small-molecule inhibitor ICA-121431, these compounds lack the functional selectivity and mechanistic precision of Hm1a. TTX potently blocks all TTX-sensitive sodium channel subtypes (NaV1.1–1.4, 1.6–1.7), providing no subtype discrimination [1]. ICA-121431 inhibits both NaV1.1 and NaV1.3 with comparable potency (IC50 ~19 nM), preventing use-dependent channel activation . In stark contrast, Hm1a acts as a selective activator rather than an inhibitor, specifically targeting the domain IV voltage sensor to inhibit inactivation while leaving channel activation intact [2]. This fundamental mechanistic divergence renders generic NaV1.1 modulators unsuitable substitutes for experiments requiring selective, gain-of-function modulation of NaV1.1 without confounding off-target effects on other sodium channel subtypes.

Quantitative Evidence for Hm1a


NaV1.1 Selectivity Over NaV1.3

In HEK293T or CHO cells stably expressing human sodium channel subtypes, Hm1a demonstrates marked preference for NaV1.1 over NaV1.3. Concentration-response analysis reveals an EC50 of 7.5 nM for hNaV1.1 versus 39.5 nM for hNaV1.3, representing a 5.3-fold potency difference [1]. An independent experiment yielded EC50 values of 6.7 nM for hNaV1.1 and 28.1 nM for hNaV1.3, a 4.2-fold difference [1]. This contrasts with the small-molecule NaV1.1/1.3 inhibitor ICA-121431, which shows nearly equivalent inhibition of both channels (IC50 ~19 nM for both NaV1.1 and NaV1.3) .

NaV1.1 potency EC50 subtype selectivity

NaV1.1 Selectivity Over NaV1.2 and NaV1.3

When tested on human sodium channel α subunits expressed in Xenopus oocytes, Hm1a exhibits pronounced subtype selectivity. The EC50 for inhibition of fast inactivation is 38 nM for hNaV1.1, compared with 236 nM for hNaV1.2 (6.2-fold selectivity) and 220 nM for hNaV1.3 (5.8-fold selectivity) [1]. This selectivity profile is distinct from the related toxin SGTx1, which inhibits fast inactivation non-selectively across multiple sodium channel subtypes and produces significantly larger sustained currents in sensory neurons [2].

NaV1.1 selectivity oocyte electrophysiology subtype profiling

NaV1.1 Domain IV Binding Site

Chimeric channel analysis using rNaV1.4 as a backbone identified the molecular determinants of Hm1a selectivity. Swapping the NaV1.1 domain IV S1-S2 loop into rNaV1.4 confers Hm1a sensitivity. Within this loop, point mutations D1376T and Y1379S in the chimeric channel produce a statistically significant increase in peak current upon 100 nM Hm1a application relative to untreated controls (P < 0.01) [1]. In contrast, the related toxin SGTx1 lacks this specific binding interface and exhibits broad, non-selective activity across sodium channel subtypes [2].

structure-activity relationship binding site mapping chimeric channel analysis

Dravet Syndrome Seizure Rescue In Vivo

In a mouse model of Dravet syndrome (heterozygous Scn1a loss-of-function mutation), continuous intracerebroventricular infusion of Hm1a produced significant therapeutic benefit. Hm1a treatment restored the function of inhibitory interneurons without affecting the firing of excitatory neurons, resulting in reduced seizure frequency and rescue from premature death [1]. This in vivo efficacy stands in contrast to the closely related analog Hm1b, which, despite comparable in vitro potency (EC50 ~12 nM for both NaV1.1 and NaV1.3), demonstrates an order of magnitude greater stability in human cerebrospinal fluid [2], highlighting distinct translational considerations between these homologs.

in vivo efficacy Dravet syndrome seizure rescue

Action Potential Prolongation in Sensory Neurons

In current-clamp recordings from mouse trigeminal ganglion neurons, application of 500 nM Hm1a significantly increased action potential width by 28.3% ± 8.4% (P < 0.05, n=4) in response to a 1-second, 20 pA current injection [1]. This functional consequence of NaV1.1 activation directly contrasts with the effect of TTX, which eliminates action potential firing entirely by blocking all TTX-sensitive sodium channels [2]. The prolongation of action potential duration provides a direct electrophysiological correlate of Hm1a's mechanism of inhibiting fast inactivation.

action potential modulation sensory neuron electrophysiology NaV1.1 function

Hm1a Optimal Applications


NaV1.1 Subtype Profiling in Expression Systems

For researchers conducting sodium channel subtype selectivity profiling, Hm1a provides a uniquely selective pharmacological tool. At concentrations of 10–50 nM, Hm1a maximally activates NaV1.1 while producing negligible effects on NaV1.2, NaV1.3, or other sodium channel subtypes [1]. This concentration window is supported by EC50 data: 7.5 nM for hNaV1.1 vs. 39.5 nM for hNaV1.3 in mammalian cells, and 38 nM for hNaV1.1 vs. 220–236 nM for hNaV1.2/1.3 in oocytes [2]. This selective activation enables definitive assignment of NaV1.1-mediated currents in mixed neuronal populations or heterologous co-expression systems, where inhibitors like TTX or ICA-121431 cannot distinguish between subtypes [3].

NaV1.1 in Interneurons and Epilepsy Models

Hm1a is the preferred tool for in vivo investigations requiring selective NaV1.1 potentiation. In Dravet syndrome mouse models, intracerebroventricular infusion of Hm1a specifically restores the function of fast-spiking inhibitory interneurons without affecting excitatory neuron firing, leading to seizure reduction and survival benefit [1]. This cell-type selectivity arises from the predominant expression of NaV1.1 in parvalbumin-positive GABAergic interneurons, combined with Hm1a's ~5–6-fold selectivity over NaV1.3 and >6-fold selectivity over NaV1.2 [2]. The closely related analog Hm1b offers alternative utility for studies requiring extended in vivo exposure due to its 10-fold greater stability in cerebrospinal fluid [3].

VSDIV Function in Sodium Channel Inactivation

For biophysicists investigating the molecular mechanisms of sodium channel inactivation, Hm1a serves as a domain-specific pharmacological probe. Chimeric channel analysis has mapped Hm1a's binding determinants to residues D1376 and Y1379 within the domain IV S1-S2 loop, demonstrating that Hm1a inhibits the gating movement of VSDIV to hinder both fast and slow inactivation [1]. This contrasts with non-selective gating modifiers like SGTx1, which lack this defined binding interface [2]. Researchers studying voltage sensor coupling, inactivation gating kinetics, or structure-function relationships of NaV1.1 should select Hm1a over SGTx1 or other gating modifiers to ensure domain-specific, interpretable results.

NaV1.1-Mediated AP Prolongation Assays

Investigators requiring a functional readout of NaV1.1 activation in native neuronal preparations should employ Hm1a in current-clamp electrophysiology assays. Application of 500 nM Hm1a to mouse trigeminal ganglion neurons produces a quantifiable 28.3% increase in action potential width [1]. This assay provides a robust, reproducible endpoint for studies of NaV1.1 gain-of-function, pain mechanotransduction, or interneuron excitability. Unlike TTX, which abolishes action potentials entirely [2], Hm1a preserves neuronal firing while specifically enhancing NaV1.1-mediated currents, enabling more physiologically relevant experimental designs.

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